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molecular formula C25H25FN2O5 B1664760 Abaperidone CAS No. 183849-43-6

Abaperidone

Cat. No. B1664760
M. Wt: 452.5 g/mol
InChI Key: ICAXEUYZCLRXKY-UHFFFAOYSA-N
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Patent
US05736558

Procedure details

By the procedure described above, starting from 2.0 g (7.5 mmoles) of 7-(3-chloropropoxy)-3-(hydroxymethyl)chromen-4-one and 1.93 g (7.5 mmoles) of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a solid was obtained by crystallization of the crude product from dimethylformamide to yield 1.27 g of 7-[3-[4-(6-fluoro-1,2-benzisoxazole-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-chromen-4-one, mp 200°-202° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10](=[O:18])[C:11]([CH2:16][OH:17])=[CH:12][O:13]2)=[CH:8][CH:7]=1.Cl.[F:20][C:21]1[CH:35]=[CH:34][C:24]2[C:25]([CH:28]3[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]3)=[N:26][O:27][C:23]=2[CH:22]=1>CN(C)C=O>[F:20][C:21]1[CH:35]=[CH:34][C:24]2[C:25]([CH:28]3[CH2:29][CH2:30][N:31]([CH2:2][CH2:3][CH2:4][O:5][C:6]4[CH:15]=[C:14]5[C:9]([C:10](=[O:18])[C:11]([CH2:16][OH:17])=[CH:12][O:13]5)=[CH:8][CH:7]=4)[CH2:32][CH2:33]3)=[N:26][O:27][C:23]=2[CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClCCCOC1=CC=C2C(C(=COC2=C1)CO)=O
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
Cl.FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(C(=NO2)C2CCN(CC2)CCCOC2=CC=C3C(C(=COC3=C2)CO)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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